Thieno[2,3-c]pyridine-7(6H)-thione
Overview
Description
Thieno[2,3-c]pyridine-7(6H)-thione belongs to the class of thienopyridines, a group of sulfur-containing heterocyclic compounds that have been widely studied for their diverse chemical properties and potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives involves multiple steps, including electrophilic substitution, lithiation, and cyclization reactions. For instance, thieno[3,2-b]pyridine derivatives have been synthesized through the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding various derivatives after electrophilic substitution and lithiation at specific positions on the thiophene ring (Klemm & Louris, 1984).
Molecular Structure Analysis
Molecular structure analyses of thieno[2,3-c]pyridine derivatives often involve spectral data such as 1H and 13C NMR, revealing their aromatic character and the planarity of the thieno[2,3-b]pyridine residue. Such analyses provide insights into the electronic and spatial configuration, crucial for understanding their chemical behavior (Pinheiro et al., 2012).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including electrophilic substitutions, cyclizations, and reactions with halogenated compounds to yield a wide range of functionalized derivatives. These reactions are pivotal for the synthesis of complex heterocyclic compounds and for modifications that enhance their chemical properties for specific applications (Elneairy, 2010).
Physical Properties Analysis
The physical properties of thieno[2,3-c]pyridine derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. This method provides detailed information on the molecular and crystal lattice structure, which is essential for understanding their stability, solubility, and reactivity (Pinheiro et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound derivatives include their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their photophysical properties. Studies have shown that the introduction of substituents into the thieno[2,3-c]pyridine ring can significantly influence these properties, affecting their potential applications in organic synthesis, materials science, and pharmaceutical chemistry (Molenda et al., 2023).
Scientific Research Applications
Pharmacophoric Hybrid Molecules : 2-Thioxo-1,2-dihydropyridine-3-carbonitrile, a precursor for thieno[2,3-c]pyridine derivatives, is utilized in creating novel pharmacophoric hybrid molecules (Salem et al., 2019).
Potential Antimalarial Drugs : 4- and 5-aminothieno[2,3-b]pyridines derived from thieno[2,3-b]pyridine 7-oxide show potential as antimalarial drugs (Klemm et al., 1970).
Synthesis of Arylthieno[2,3-b]pyridines and Aminothieno[2,3-b]pyridines : Regioselective bromination of thieno[2,3-b]pyridine leads to the synthesis of these compounds, highlighting their synthetic versatility (Lucas et al., 2015).
Applications in Herbicides, Fungicides, Pesticides, Medicines, and Dyes : Thieno[2,3-b]pyridine derivatives are noted for their significant biological properties and diverse applications (Jian, 2008).
Anxiolytic, Anticonvulsive, and Antiinflammatory Properties : Novel thieno[2,3-b:5,4-c′]dipyridines synthesized demonstrate these properties (Weis & Seebacher, 2003).
Improving Anti-Proliferative Agents : Enhancing water solubility and cancer cell killing potency of thieno[2,3-b]pyridine anti-proliferative agents by loading them into a polymer matrix is a significant advancement (Zafar et al., 2018).
Drug Discovery and Synthesis Applications : Indenopyridine-2-thione and thieno[2,3-b]indeno[2,1-e]pyridine derivatives synthesized show potential in these areas (Hassanein, 2000).
Synthesis of Complex Nitro and Sulfur Heterocyclic Derivatives : The novel method for synthesizing pyridine-2(1H)-thione and its derivatives opens up new avenues for creating these derivatives (Elneairy, 2010).
Antibacterial and Cytotoxic Activities : Novel thieno[2,3-b]pyridines exhibit promising antibacterial and cytotoxic activities, potential as pim-1 inhibitors (Mekky et al., 2020).
Neurotropic Properties : Synthesized 1-amino-2-substituted 8,9-dihydro-6H-pyrano(thiopyrano)[4,3-d]-thieno[2,3-b]pyridines and -thieno[2,3-c]-2,7-naphthyridines show neurotropic properties (Paronikyan et al., 1997).
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-7(6H)-thione is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound forms hydrogen bonds with the hinge region of the kinase . Specifically, the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the downstream signaling pathways of GPCRs . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of GRK2, which can modulate the function of GPCRs . This modulation can potentially influence a variety of physiological processes, given the widespread role of GPCRs in the body .
Future Directions
properties
IUPAC Name |
6H-thieno[2,3-c]pyridine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQICVSZKZQLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C2=C1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562791 | |
Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104587-44-2 | |
Record name | Thieno[2,3-c]pyridine-7(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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